2,6-Dimethylpyridine;nickel(2+)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-dimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the acidic by-products .
For the synthesis of 2,6-Dimethylpyridine;nickel(2+), a common method involves the reaction of 2,6-dimethylpyridine with a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, in an appropriate solvent like ethanol or water. The reaction is typically conducted under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of 2,6-dimethylpyridine often employs continuous flow processes to enhance efficiency and yield. These processes involve the use of fixed-bed reactors packed with catalysts like Raney nickel, which facilitate the methylation of pyridine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Palladium on carbon as a catalyst in a hydrogen atmosphere.
Major Products
Oxidation: 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-dimethylpiperidine.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
2,6-Dimethylpyridine;nickel(2+) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study the properties of nickel complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine;nickel(2+) involves the coordination of the nitrogen atoms in 2,6-dimethylpyridine to the nickel ion. This coordination alters the electronic properties of the nickel ion, making it more reactive in various chemical processes. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyridine: Another derivative of pyridine with methyl groups at the 2 and 4 positions.
2,6-Dimethylpiperidine: A reduced form of 2,6-dimethylpyridine.
4-Dimethylaminopyridine: A derivative of pyridine with a dimethylamino group at the 4 position.
Uniqueness
2,6-Dimethylpyridine;nickel(2+) is unique due to its specific coordination chemistry and the steric effects imparted by the methyl groups. These properties make it particularly useful in catalysis and as a ligand in coordination complexes .
Properties
CAS No. |
56105-03-4 |
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Molecular Formula |
C28H36N4Ni+2 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2,6-dimethylpyridine;nickel(2+) |
InChI |
InChI=1S/4C7H9N.Ni/c4*1-6-4-3-5-7(2)8-6;/h4*3-5H,1-2H3;/q;;;;+2 |
InChI Key |
BMVHLFFINYKPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.[Ni+2] |
Origin of Product |
United States |
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